molecular formula C15H15N3O4 B2970334 Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone CAS No. 2411200-70-7

Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone

Cat. No. B2970334
CAS RN: 2411200-70-7
M. Wt: 301.302
InChI Key: MHXOJUUTGPFZEQ-UHFFFAOYSA-N
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Description

The compound “Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone” is a complex organic molecule that contains several functional groups including an oxirane (epoxide), a phenyl group, a 1,2,4-oxadiazole ring, and a morpholine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The oxirane group would have a three-membered ring, the phenyl group would have a six-membered carbon ring, the 1,2,4-oxadiazole would have a five-membered ring containing three different elements (N, O, and C), and the morpholine would have a six-membered ring containing both nitrogen and oxygen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxirane group, which is known to be quite reactive due to the ring strain in the three-membered ring. The 1,2,4-oxadiazole ring is also known to be involved in various chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, the 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the presence of a 1,2,4-oxadiazole ring, potential research directions could include exploring its use in pharmaceuticals, as this group is known to be a pharmacophore .

properties

IUPAC Name

oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-15(12-9-21-12)18-6-7-20-11(8-18)13-16-14(22-17-13)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXOJUUTGPFZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2CO2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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